Lipophilicity-Driven Differentiation from Shorter-Chain Analogs
5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide (CAS 51959‑88‑7) exhibits a computed XLogP3 of 2.8, reflecting the contribution of its two five‑carbon N‑pentyl chains [1]. In contrast, the unsubstituted 5‑oxo‑pyrrolidine‑2‑carboxamide core (no N‑alkyl groups) displays a substantially lower XLogP (approx. −0.5 to 0.5), while N‑benzyl‑substituted 5‑oxo‑prolinamide derivatives patented as P2X7 antagonists show calculated logP values typically below 2.5 when only one aromatic ring is present [2]. This quantifiable difference in lipophilicity (ΔXLogP3 > 2.3 units vs. the unsubstituted core) translates into distinct membrane‑permeability and protein‑binding profiles that cannot be mimicked by analogs with shorter or aromatic N‑substituents.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 (PubChem computed) |
| Comparator Or Baseline | Unsubstituted 5‑oxo‑pyrrolidine‑2‑carboxamide core: XLogP ≈ −0.5 to 0.5; N‑benzyl‑5‑oxo‑prolinamide analogs: XLogP typically < 2.5 |
| Quantified Difference | ΔXLogP3 > 2.3 log units vs. unsubstituted core; Δ > 0.3 log units vs. many N‑benzyl analogs |
| Conditions | Computed by XLogP3 algorithm (PubChem 2024.11.20 release) |
Why This Matters
The substantial lipophilicity gap directly impacts logD, passive permeability, and non‑specific protein binding; selecting the correct N,N‑dipentyl analog is essential for maintaining consistent PK/PD parameters in cellular assays and in vivo models.
- [1] PubChem. (2025). Computed Properties for CID 103570: XLogP3‑AA = 2.8. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/51959-88-7 View Source
- [2] Chambers, L. J., Gleave, R., Senger, S., & Walter, D. S. (2008). US Patent Application US20080009541: Novel Receptor Antagonists and Their Methods of Use (Oxo‑prolinamide P2X7 antagonists). Glaxo Group Limited. View Source
